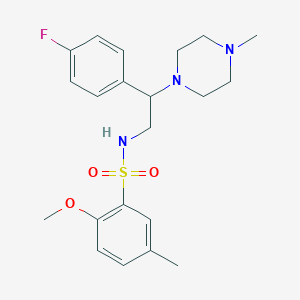
(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Tert-butylpyridin-2-yl)ethanol is a chiral alcohol compound featuring a pyridine ring substituted with a tert-butyl group at the 4-position and an ethanol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylpyridine.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 4-tert-butylpyridine to form the corresponding alcohol.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Potential use in the development of chiral drugs or as a ligand in asymmetric catalysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol depends on its specific application. In asymmetric catalysis, it may act as a chiral ligand, influencing the stereochemistry of the reaction. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
(1S)-1-(4-Tert-butylpyridin-2-yl)ethanol: The enantiomer of the compound, with different stereochemistry.
4-Tert-butylpyridine: The parent compound without the ethanol group.
Other Chiral Alcohols: Compounds with similar structures but different substituents.
Uniqueness: (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol is unique due to its specific chiral configuration and the presence of both a tert-butyl group and a pyridine ring, which can influence its reactivity and applications.
Propriétés
IUPAC Name |
(1R)-1-(4-tert-butylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCMPRMHMZTCRR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzoxazol-2-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2622377.png)

![tert-butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2622382.png)
![(1R,9S)-11-(2-Chloropropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2622383.png)



![4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622388.png)
![2-(4-Chlorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2622389.png)
![Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate](/img/structure/B2622390.png)


![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2622397.png)

